6-bromo-2-methoxypyridine-3-sulfonamide
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Overview
Description
6-bromo-2-methoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7BrN2O3S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide typically involves the bromination of 2-methoxypyridine followed by sulfonamide formation. One common method includes:
Bromination: 2-methoxypyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6-position.
Sulfonamide Formation: The brominated product is then reacted with a sulfonamide reagent under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-bromo-2-methoxypyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting enzymes or receptors in the body.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of sulfonamide derivatives.
Mechanism of Action
The mechanism of action of 6-bromo-2-methoxypyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors. The sulfonamide group is known to interact with biological targets, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methoxypyridine: Similar structure but lacks the sulfonamide group.
6-methoxypyridine-3-sulfonamide: Similar but without the bromine atom.
Uniqueness
6-bromo-2-methoxypyridine-3-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which can confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2680531-16-0 |
---|---|
Molecular Formula |
C6H7BrN2O3S |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
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